3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride
CAS No.: 2387602-02-8
Cat. No.: VC6461381
Molecular Formula: C10H11ClF3NO
Molecular Weight: 253.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2387602-02-8 |
|---|---|
| Molecular Formula | C10H11ClF3NO |
| Molecular Weight | 253.65 |
| IUPAC Name | 3-[3-(trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride |
| Standard InChI | InChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-3-1-2-7(4-8)9(15)5-14-6-9;/h1-4,14-15H,5-6H2;1H |
| Standard InChI Key | BGIGDRPUPXLGII-UHFFFAOYSA-N |
| SMILES | C1C(CN1)(C2=CC(=CC=C2)C(F)(F)F)O.Cl |
Introduction
3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride is a synthetic organic compound with the CAS number 2387602-02-8. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, substituted with a trifluoromethylphenyl group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in pharmaceutical research and development .
Synthesis and Production
The synthesis of 3-[3-(trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride involves several chemical processes. Industrial-scale production often utilizes high-throughput reactors and continuous flow chemistry methods to optimize yield and ensure consistent quality. The compound is available from chemical suppliers for research purposes only and is not intended for therapeutic or veterinary use .
Applications in Research
This compound has gained attention in scientific studies due to its potential biological activities and applications in medicinal chemistry. It is used as a reagent in organic synthesis and has been explored for its anticancer, antimicrobial, and neuroprotective effects.
Biological Activities
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Anticancer Activity: Preliminary studies suggest that this compound may inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
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Antimicrobial Properties: It possesses antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.
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Neuroprotective Effects: There is emerging evidence supporting its role in neuroprotection, potentially beneficial in neurodegenerative diseases.
Chemical Reactions and Derivatives
3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Types of Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms different oxygenated derivatives based on the oxidizing agent used. | Potassium permanganate |
| Reduction | Converts the compound into different derivatives. | Lithium aluminum hydride |
| Substitution | The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. | Various nucleophiles |
Safety Profile
The compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye irritation. Proper safety precautions should be adhered to when handling this substance.
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